BIX 02565 BIX 02565 The 90 kDa ribosomal S6 kinases (RSKs) are a group of serine/threonine kinases involved in diverse cellular processes, including growth, survival, and motility. Phosphorylation of the sodium-hydrogen exchanger (NHE) in cardiac tissue by RSK has been shown to activate NHE during cellular stresses, such as myocardial infarction, as a mechanism to maintain pH. BIX 02565 is a RSK2 inhibitor with an IC50 value of 1.1 nM. It also demonstrates off-target binding at multiple adrenergic receptor subtypes that are important for vascular tone and cardiac function (IC50s = 0.052-1.820 μM for adrenergic α1A, α1B, α1D, α2A, β2, and imidazoline I2 receptors. BIX 02565 can also inhibit LRRK2 and PRKD1 with IC50 values of 16 and 35 nM, respectively). In rats, BIX 02565 at 1, 3, and 10 mg/kg was shown to significantly decrease heart rate and mean arterial pressure.
BIX 02565 is a novel RSK2 inhibitor with IC50 value of 1 nM. BIX 02565 inhibits adrenergic ɑ1A-, ɑ1B-, ɑ1D-, ɑ2A-, β2- and imidazoline I2 receptors with IC50 values ranging from 0.052 to 1.820 μM. These receptors played important roles in the regulation of vascular tone and cardiac function
Brand Name: Vulcanchem
CAS No.:
VCID: VC0521511
InChI: InChI=1S/C26H30N6O2/c1-17-11-12-27-25(34)23-15-18-9-10-19(16-22(18)32(17)23)24(33)29-26-28-20-7-4-5-8-21(20)31(26)14-6-13-30(2)3/h4-5,7-10,15-17H,6,11-14H2,1-3H3,(H,27,34)(H,28,29,33)/t17-/m1/s1
SMILES: CC1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C
Molecular Formula: C26H30N6O2
Molecular Weight: 458.6 g/mol

BIX 02565

CAS No.:

Cat. No.: VC0521511

Molecular Formula: C26H30N6O2

Molecular Weight: 458.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

BIX 02565 -

Specification

Molecular Formula C26H30N6O2
Molecular Weight 458.6 g/mol
IUPAC Name (5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide
Standard InChI InChI=1S/C26H30N6O2/c1-17-11-12-27-25(34)23-15-18-9-10-19(16-22(18)32(17)23)24(33)29-26-28-20-7-4-5-8-21(20)31(26)14-6-13-30(2)3/h4-5,7-10,15-17H,6,11-14H2,1-3H3,(H,27,34)(H,28,29,33)/t17-/m1/s1
Standard InChI Key ZHMXXVNQAFCXKK-QGZVFWFLSA-N
Isomeric SMILES C[C@@H]1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C
SMILES CC1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C
Canonical SMILES CC1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C
Appearance Solid powder

Introduction

Chemical Identity and Structure

Basic Chemical Information

BIX 02565, also known by its IUPAC name (5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro- diazepino[1,2-a]indole-8-carboxamide, is a complex heterocyclic compound with significant biological activity . The compound is registered with CAS number 1311367-27-7 and possesses a molecular formula of C26H30N6O2 .

Physical and Chemical Properties

BIX 02565 exhibits specific physical and chemical characteristics that contribute to its pharmacological profile and research applications. The key properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of BIX 02565

PropertyValueSource
Molecular Weight458.56 g/mol
Physical AppearanceWhite to light yellow solid
Molecular FormulaC26H30N6O2
Solubility≥22.95 mg/mL in DMSO; insoluble in H2O; ≥3.17 mg/mL in EtOH with gentle warming and ultrasonic
Storage ConditionsPowder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (2 years), -20°C (1 year)
Purity>99% (LCMS)

Pharmacological Properties

Primary Molecular Targets

BIX 02565 is primarily characterized as a potent and selective inhibitor of ribosomal S6 kinase 2 (RSK2), demonstrating remarkable potency with an IC50 value of 1.1 nM in cell-free assays . This places it among the most potent RSK inhibitors reported in the scientific literature. The compound has significantly higher in vitro affinity compared to commonly used RSK inhibitors like fmk (15-fold higher) and BI-D1870 (30-fold higher) .

Secondary Targets and Selectivity Profile

While exhibiting high specificity for RSK2, BIX 02565 also demonstrates activity against several other kinases and receptors as outlined in Table 2.

Table 2: Target Selectivity Profile of BIX 02565

TargetIC50 ValueSource
RSK21.1 nM
LRRK2 (Leucine-rich repeat kinase 2)16 nM
PRKD1 (Protein kinase D1)35 nM
Adrenergic α1A receptor0.052-1.820 μM
Adrenergic α1B receptor0.052-1.820 μM
Adrenergic α1D receptor0.052-1.820 μM
Adrenergic α2A receptor0.052-1.820 μM
Adrenergic β2 receptor0.052-1.820 μM
Imidazoline I2 receptor0.052-1.820 μM

Despite these secondary interactions, BIX 02565 demonstrates more than 100-fold selectivity for RSK compared to over 220 other kinases analyzed through Invitrogen Kinase Select Screen profiling, with the exceptions of LRRK2 and PRKD1 .

Mechanism of Action

RSK Inhibition and Downstream Effects

Ribosomal S6 kinase (RSK) functions as a Na/H exchanger (NHE)-activating factor and plays a crucial role in pH maintenance during the early phase of cellular stress . RSK specifically phosphorylates NHE1 at serine 703 (S703), which leads to its activation .

BIX 02565 targets the N-terminal kinase domain (NTKD) of RSK, effectively blocking its catalytic activity . By inhibiting RSK, BIX 02565 prevents the phosphorylation and subsequent activation of NHE1, which is important because excessive NHE1 activation can lead to calcium overload and cardiac hypertrophy over longer periods .

Effects on NHE1 Phosphorylation and Activity

Research has demonstrated that BIX 02565 inhibits serum- and angiotensin II-stimulated NHE1 phosphorylation in a dose-dependent manner. At a concentration of 1 μmol/L, BIX 02565 inhibited fetal bovine serum (FBS)-stimulated NHE1 phosphorylation by 76% . Importantly, this inhibition was specific to NHE1, as FBS-stimulated ERK1/2 phosphorylation remained unaffected by BIX 02565 treatment .

The compound selectively inhibits agonist-stimulated NHE1 activity without affecting its basal activity. In pH recovery assays, BIX 02565 inhibited serum-stimulated NHE1 activity with an IC50 of approximately 1.2 μmol/L, while showing no inhibition of basal NHE1 activity up to concentrations of 10 μmol/L .

Research Applications

Cardioprotective Effects in Ischemia/Reperfusion Models

One of the most extensively studied applications of BIX 02565 is its cardioprotective effect in ischemia/reperfusion (I/R) injury models. Ischemia/reperfusion significantly reduces left ventricular-developed pressure (LVDP) in mouse hearts, and BIX 02565 pretreatment has been shown to substantially improve cardiac functional recovery .

In non-transgenic littermate control (NLC) mouse hearts, I/R decreased LVDP to 8.7% of the basal level, but BIX 02565 treatment significantly improved this to 44.6% . Similar protection was observed in cardiac-specific dominant-negative RSK transgenic (DN-RSK-Tg) mice without BIX 02565 treatment, and the compound provided no additional benefit in these mice, confirming its mechanism through RSK inhibition .

BIX 02565 also improved LVDP in cardiac-specific wild-type RSK transgenic (WT-RSK-Tg) mouse hearts from 7.4% to 40.9%, indicating its effectiveness even in conditions of RSK overexpression .

Emerging Applications in Ocular Therapeutics

Recent research has explored the potential of BIX 02565 in treating retinal degenerative diseases. Studies have suggested that ribosomal protein kinases play a role as regulators in the necroptosis of retinal ganglion cells .

Computational modeling and simulation tools have been applied to evaluate BIX 02565 for ophthalmic indications. The compound displayed compliance with Rules of Thumb for Ophthalmic Drugs (ROx) and optimal ocular ADME properties . In silico models predicted that a topical ocular solution of 0.1% w/v BIX 02565 would provide durable eight-hour coverage of posterior segment tissues, including the retinal pigment epithelium (RPE) and choroid .

Pharmacokinetics and In Vivo Effects

Cardiovascular Effects in Animal Models

BIX 02565 demonstrates significant cardiovascular effects in various animal models. In rat cardiovascular screens, infusion of BIX 02565 (1, 3, and 10 mg/kg) resulted in pronounced decreases in both mean arterial pressure (MAP; to -65 ± 6 mm Hg below baseline) and heart rate (-93 ± 13 beats/min) .

In telemetry-instrumented rats, oral administration of BIX 02565 (30, 100, and 300 mg/kg daily for 4 days) elicited concentration-dependent decreases in MAP after each dose, reaching -39 ± 4 mm Hg on day 4 at maximum concentration (Tmax) . Analysis by Demming regression demonstrated strong correlation independent of the route of administration and influence of anesthesia .

Pharmacokinetic Profile

Limited pharmacokinetic data is available for BIX 02565. A physiologically based pharmacokinetic (PBPK) model generated a peak plasma concentration (Cmax) of 2.98 μg/mL, which closely aligned with the observed Cmax of 3.0 μg/mL in rat PK studies conducted by Boehringer Ingelheim .

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